molecular formula C19H14F3N3OS B2415680 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 927967-81-5

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2415680
CAS No.: 927967-81-5
M. Wt: 389.4
InChI Key: MCQOWAKHAOHEDN-UHFFFAOYSA-N
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Description

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether formation: The pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group or to modify the pyrimidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated products, modified pyrimidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-phenylpyrimidin-4-ylthio)-N-phenylacetamide
  • 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This compound also exhibits distinct chemical reactivity compared to its analogs, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)14-8-4-5-9-15(14)25-17(26)11-27-18-10-16(23-12-24-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOWAKHAOHEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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